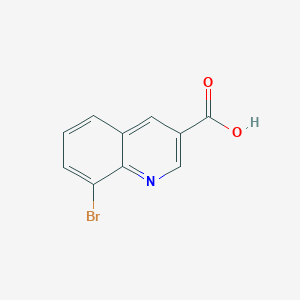

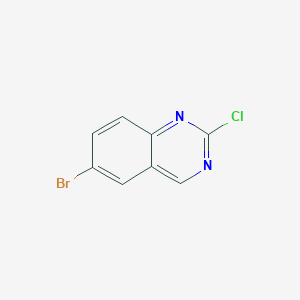

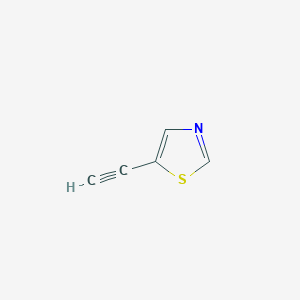

![molecular formula C7H6Br2N2 B1289497 5-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 603301-13-9](/img/structure/B1289497.png)

5-Bromoimidazo[1,2-a]pyridine hydrobromide

Overview

Description

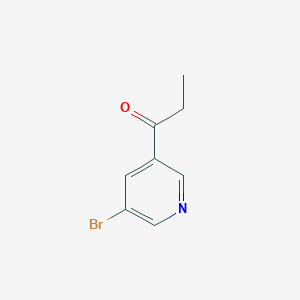

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a chemical compound that is part of the imidazo[1,2-a]pyridine family. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The structure of 5-bromoimidazo[1,2-a]pyridine features a bromine atom attached to the imidazo[1,2-a]pyridine scaffold, which can be further functionalized through various chemical reactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Additionally, (bromodimethylsulfonium) bromide has been used as a catalyst in a one-pot three-component synthesis of imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of bromo-imidazo[1,2-a]pyridine derivatives has been elucidated using various techniques. NMR spectroscopy is commonly employed for characterization . In some cases, the structures have been confirmed using monocrystalline X-ray crystallography, which provides detailed insights into the molecular geometry and intermolecular contacts . Theoretical calculations, such as density functional theory (DFT), have also been used to study the electronic properties of these compounds .

Chemical Reactions Analysis

Bromo-imidazo[1,2-a]pyridine derivatives are versatile intermediates that can undergo various chemical transformations. For instance, they can be used in CuI-catalyzed hydroxylation of aryl bromides, where 5-bromo-2-(1H-imidazol-2-yl)pyridine acts as an effective ligand for the catalytic system . These compounds can also participate in cross-coupling reactions, such as Kumada–Tamao–Corriu and Suzuki–Miyaura couplings, to yield diarylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the bromine atom makes them suitable for further functionalization through nucleophilic substitution or coupling reactions. The electronic properties, such as binding affinity to biological targets, can be assessed through molecular docking studies, which have shown that certain derivatives exhibit potent binding affinities . The fluorescent properties of diarylated imidazo[1,5-a]pyridines, which can be derived from bromo-imidazo[1,2-a]pyridine precursors, have been explored, showing a range of emissions with improved quantum yields .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it is expected that future research will continue to explore the potential applications of this compound in medicinal chemistry .

Mechanism of Action

Target of Action

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines, in general, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the synthesis of various pharmaceutical compounds .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

It is generally stored in an inert atmosphere at room temperature .

properties

IUPAC Name |

5-bromoimidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYMKIHDZOYBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591953 | |

| Record name | 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603301-13-9 | |

| Record name | 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)